5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of dithioloquinoline derivatives.
Preparation Methods
The synthesis of 5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves several steps. One common method includes the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene. This reaction yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as major products . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylcarbonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. It inhibits kinase activity by binding to the ATP-binding site, preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other dithioloquinoline derivatives, such as 4,4-dimethyl-4,5-dihydro-1,2-dithiolo-[3,4-c]quinoline-1-thione. These compounds share structural similarities but may differ in their substituents and specific biological activities . The uniqueness of 5-(cyclopropylcarbonyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione lies in its specific cyclopropylcarbonyl group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C17H17NOS3 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
cyclopropyl-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C17H17NOS3/c1-9-4-7-12-11(8-9)13-14(21-22-16(13)20)17(2,3)18(12)15(19)10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
RTMDOGRVNUWUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.